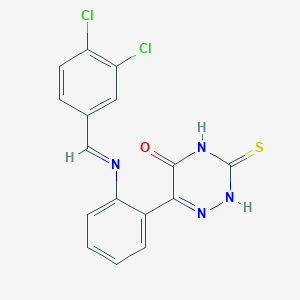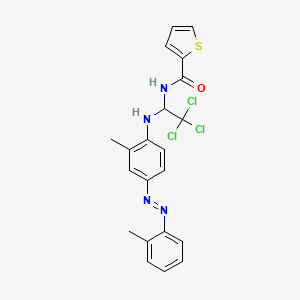![molecular formula C20H18N2O4S2 B11990958 (5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with various substituents, including a cyclohexyl group, a nitrophenyl group, and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halide.
Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan aldehyde.
Incorporation of the Nitro Group: The nitrophenyl group can be introduced via nitration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the furan ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone and furan rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group and thiazolidinone core are likely key functional groups that contribute to its biological activity.
相似化合物的比较
Similar Compounds
- 3-CYCLOHEXYL-5-(5-(2-AMINO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE
- 3-CYCLOHEXYL-5-(5-(2-HYDROXY-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Uniqueness
3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its amino and hydroxy analogs. The nitro group can participate in unique redox reactions and may enhance the compound’s biological activity.
属性
分子式 |
C20H18N2O4S2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
(5E)-3-cyclohexyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O4S2/c23-19-18(28-20(27)21(19)13-6-2-1-3-7-13)12-14-10-11-17(26-14)15-8-4-5-9-16(15)22(24)25/h4-5,8-13H,1-3,6-7H2/b18-12+ |
InChI 键 |
OPHUQGMVTYSEOP-LDADJPATSA-N |
手性 SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=S |
规范 SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide](/img/structure/B11990886.png)

![2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide](/img/structure/B11990894.png)

![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990909.png)

![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990914.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)
